Methomyl-d3

Description

Properties

IUPAC Name |

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZOCRWCRNSJ-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC)/SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860187 |

Source

|

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

58 mg/mL at 25 °C |

Source

|

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16752-77-5, 19928-35-9 |

Source

|

| Record name | Methomyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOMYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AK2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

78 - 79 °C |

Source

|

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methomyl-d3: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties, Structure, and Analytical Applications of Methomyl-d3

Methomyl-d3 is the deuterated form of methomyl, a broad-spectrum carbamate insecticide.[1] Its primary application in research and analytical chemistry is as an internal standard for the precise quantification of methomyl in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms results in a molecule that is chemically identical to methomyl in terms of reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving Methomyl-d3.

Core Chemical Properties

The fundamental chemical and physical properties of Methomyl-d3 are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.

| Property | Value |

| Chemical Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1] |

| CAS Number | 1398109-07-3 |

| Molecular Formula | C₅H₇D₃N₂O₂S[1] |

| Molecular Weight | 165.23 g/mol |

| Appearance | White Solid |

| Melting Point | 78 - 79 °C |

| Solubility | Slightly soluble in Chloroform and Methanol.[1] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere |

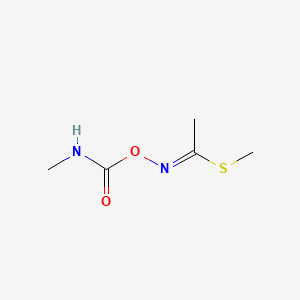

Chemical Structure

Methomyl-d3 possesses a carbamate functional group with a deuterated methylamine moiety. The structural details are provided below.

Structural Identifiers:

-

SMILES: CC(SC)=NOC(NC([2H])([2H])[2H])=O[1]

-

InChI: InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[1]

Caption: Chemical structure of Methomyl-d3.

Experimental Protocols

The primary utility of Methomyl-d3 is as an internal standard in quantitative analytical methods for methomyl. Below are generalized protocols for its application.

Synthesis of Methomyl-d3

The synthesis of Methomyl-d3 follows the same reaction pathway as its non-deuterated analogue, methomyl, with the substitution of a deuterated reactant. A general synthetic route involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (methyl-d3 isocyanate).

Reaction:

MHTA + CH₃(D₃)NCO → Methomyl-d3

Procedure:

-

Dissolve S-methyl N-hydroxythioacetimidate (MHTA) in a suitable solvent such as methylene chloride.

-

Slowly add gaseous or dissolved methyl-d3 isocyanate to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30-50°C).

-

After the reaction is complete, the product can be purified by crystallization.

Quantification of Methomyl using Methomyl-d3 as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for the analysis of methomyl in a sample matrix, such as agricultural products or environmental samples, using Methomyl-d3 to correct for matrix effects and variations in sample processing.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

-

Weigh a homogenized sample (e.g., 10 g of a fruit or vegetable) into a 50 mL centrifuge tube.

-

Add a known amount of Methomyl-d3 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

-

Shake and centrifuge.

-

Take an aliquot of the upper acetonitrile layer for cleanup by dispersive solid-phase extraction (dSPE).

-

The final extract is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both methomyl and Methomyl-d3.

-

Methomyl: Monitor for transitions such as m/z 163 → 106.

-

Methomyl-d3: Monitor for transitions such as m/z 166 → 109.

-

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of methomyl to the peak area of Methomyl-d3 against the concentration of methomyl standards. The concentration of methomyl in the unknown sample is then determined from this calibration curve.

Caption: Workflow for quantitative analysis of methomyl using Methomyl-d3.

References

An In-depth Technical Guide to Methomyl-d3: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate insecticide methomyl. This document details its chemical properties, analytical applications, and the biochemical mechanisms relevant to its unlabeled counterpart.

Core Properties of Methomyl-d3

Methomyl-d3 serves as a critical internal standard for the precise quantification of methomyl in various matrices, including environmental and biological samples. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1398109-07-3 | [1] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.23 g/mol | |

| Appearance | White Solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

Methomyl, the unlabeled analogue of Methomyl-d3, exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals. AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2][3][4]

Analytical Applications and Experimental Protocols

Methomyl-d3 is primarily utilized as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of methomyl residues.[1] The use of a stable isotope-labeled internal standard like Methomyl-d3 is the gold standard for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus improving the accuracy and precision of the results.

Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol:

-

Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Methomyl-d3 internal standard solution.

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

-

Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase column.

Typical Conditions:

-

Mobile Phase: A gradient of water with formic acid and acetonitrile.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both methomyl and Methomyl-d3.

Data Analysis:

A calibration curve is generated by plotting the ratio of the peak area of methomyl to the peak area of Methomyl-d3 against the concentration of methomyl standards. The concentration of methomyl in the sample is then determined from this calibration curve.

Metabolic Pathways of Methomyl

Understanding the metabolism of methomyl is crucial for toxicological studies. While Methomyl-d3 is not typically used in metabolic studies due to the potential for isotopic effects, the pathways of its unlabeled counterpart are well-documented. The primary metabolic routes in mammals involve hydrolysis and conjugation.

One proposed pathway involves the displacement of the S-methyl group by glutathione, followed by enzymatic transformation to a mercapturic acid derivative, which is then excreted in the urine.[5] Another pathway is the hydrolysis to S-methyl N-hydroxythioacetimidate (MHTA), which is rapidly broken down.[5] In rats, major metabolites in expired air are carbon dioxide and acetonitrile.[5]

Conclusion

Methomyl-d3 is an indispensable tool for the accurate and reliable quantification of methomyl in complex matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and ensures high-quality data. A thorough understanding of the properties of Methomyl-d3, coupled with robust analytical methodologies, is essential for researchers in the fields of environmental science, food safety, and toxicology.

References

Synthesis and Isotopic Labeling of Methomyl-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Methomyl-d3, a crucial internal standard for the accurate quantification of the carbamate insecticide Methomyl. This document details the synthetic pathways, experimental protocols, and applications in metabolic and pharmacokinetic studies, presenting quantitative data in a structured format and visualizing key processes.

Introduction to Methomyl and its Isotopic Labeling

Methomyl, or S-methyl-N-(methylcarbamoyloxy)thioacetimidate, is a broad-spectrum insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1] Due to its high toxicity and widespread use, monitoring its presence in environmental and biological samples is of utmost importance.

Isotopically labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. Methomyl-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is the preferred internal standard for the analysis of Methomyl. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution with the analyte during chromatography and distinct mass-to-charge ratio (m/z) enables correction for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. Methomyl-d3 is primarily used for the quantification of Methomyl by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Synthesis of Methomyl-d3

The synthesis of Methomyl-d3 follows the same general pathway as the synthesis of unlabeled Methomyl, with the key difference being the introduction of a deuterated reagent. The overall synthesis can be conceptually broken down into two main stages: the preparation of the deuterated intermediate, methyl-d3-isocyanate, and its subsequent reaction with S-methyl-N-hydroxythioacetimidate (MHTA).

Synthesis of the Key Deuterated Intermediate: Methyl-d3-isocyanate

A plausible and efficient route to methyl-d3-isocyanate involves the dehydration of N-(methyl-d3)formamide.

Step 1: Synthesis of N-(methyl-d3)formamide

While several methods exist for the synthesis of N-methylformamide, for the purpose of isotopic labeling, starting from a commercially available deuterated precursor is the most straightforward approach. N-(methyl-d3)formamide can be synthesized by the reaction of methyl-d3-amine with methyl formate.

Experimental Protocol: Synthesis of N-(methyl-d3)formamide

-

Materials: Methyl-d3-amine (CD₃NH₂), Methyl formate (HCOOCH₃), Methanol.

-

Procedure:

-

In a cooled reaction vessel, slowly add methyl-d3-amine to an equimolar amount of methyl formate.

-

The reaction is typically exothermic and should be controlled by external cooling to maintain a temperature of around 40°C.

-

After the initial reaction subsides, the mixture is stirred at room temperature for several hours to ensure completion.

-

The resulting N-(methyl-d3)formamide is purified by distillation to remove the methanol byproduct.

-

| Parameter | Value |

| Reactant 1 | Methyl-d3-amine |

| Reactant 2 | Methyl formate |

| Product | N-(methyl-d3)formamide |

| Solvent | None (neat) |

| Temperature | ~40°C (initial) |

| Reaction Time | Several hours |

| Purification | Distillation |

| Expected Yield | >90% |

Step 2: Dehydration of N-(methyl-d3)formamide to Methyl-d3-isocyanate

The conversion of N-methylformamide to methyl isocyanate can be achieved through dehydration. A common method involves the use of a dehydrating agent in a high-boiling solvent. It is important to note that this reaction may produce the isomeric methyl-d3-isocyanide, which can be rearranged to the desired isocyanate.

Experimental Protocol: Synthesis of Methyl-d3-isocyanate

-

Materials: N-(methyl-d3)formamide, a dehydrating agent (e.g., p-toluenesulfonyl chloride), a high-boiling base (e.g., quinoline), inert solvent (optional).

-

Procedure:

-

In a flask equipped with a distillation apparatus, dissolve N-(methyl-d3)formamide in a high-boiling solvent like quinoline.

-

Add p-toluenesulfonyl chloride portion-wise while stirring.

-

Heat the mixture under vacuum. The methyl-d3-isocyanate product will distill as it is formed.

-

Collect the distillate in a cooled receiver. The product is highly volatile and toxic, so appropriate safety precautions must be taken.

-

The collected methyl-d3-isocyanate can be further purified by fractional distillation.

-

| Parameter | Value |

| Reactant 1 | N-(methyl-d3)formamide |

| Reagent | p-toluenesulfonyl chloride |

| Base/Solvent | Quinoline |

| Temperature | 75°C (as per a similar non-deuterated synthesis)[3] |

| Pressure | Vacuum (e.g., 15 mm Hg) |

| Purification | Distillation |

| Expected Yield | 69-74% (based on a similar non-deuterated synthesis)[3] |

Final Synthesis of Methomyl-d3

The final step in the synthesis is the reaction of S-methyl-N-hydroxythioacetimidate (MHTA), also known as methomyl oxime, with the prepared methyl-d3-isocyanate. This reaction is typically carried out in the presence of a catalytic amount of a tertiary amine base.

Experimental Protocol: Synthesis of Methomyl-d3

-

Materials: S-methyl-N-hydroxythioacetimidate (MHTA), Methyl-d3-isocyanate, Triethylamine (catalyst), N-methyl pyrrolidone (solvent).

-

Procedure:

-

Dissolve MHTA in N-methyl pyrrolidone in a reaction flask.

-

Add a catalytic amount of triethylamine.

-

Rapidly add a slight molar excess of methyl-d3-isocyanate to the MHTA solution.

-

The reaction is exothermic, and the temperature will rise. Maintain the temperature around 40°C for approximately one hour with stirring.

-

After the reaction is complete, remove the solvent under reduced pressure (e.g., using a Kugelrohr apparatus).

-

The resulting solid is Methomyl-d3, which can be further purified by recrystallization if necessary.

-

| Parameter | Value |

| Reactant 1 | S-methyl-N-hydroxythioacetimidate (MHTA) |

| Reactant 2 | Methyl-d3-isocyanate |

| Catalyst | Triethylamine |

| Solvent | N-methyl pyrrolidone |

| Temperature | ~40°C |

| Reaction Time | 1 hour |

| Purification | Removal of solvent, Recrystallization |

| Expected Yield | >95% (based on a similar non-deuterated synthesis)[2] |

| Isotopic Purity | >98% (typical for commercially available standards)[2] |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for Methomyl-d3.

Application in Quantitative Analysis: An Experimental Workflow

Methomyl-d3 is indispensable for the accurate quantification of Methomyl in complex matrices such as food, water, and biological tissues. The following workflow outlines a typical analytical procedure using LC-MS/MS.

Experimental Protocol: Quantification of Methomyl using Methomyl-d3 Internal Standard by LC-MS/MS

-

Sample Preparation (QuEChERS Method):

-

Homogenize a known weight of the sample (e.g., 10 g of a fruit or vegetable).

-

Spike the homogenized sample with a known amount of Methomyl-d3 internal standard solution.

-

Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously and centrifuge to separate the layers.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18) and centrifuging.

-

The final supernatant is ready for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methomyl: Monitor at least two transitions (e.g., quantifier and qualifier ions).

-

Methomyl-d3: Monitor the corresponding transitions, which will be shifted by +3 Da.

-

-

-

| Parameter | Methomyl | Methomyl-d3 |

| Precursor Ion (m/z) | e.g., 163.0 | e.g., 166.0 |

| Product Ion 1 (m/z) | e.g., 106.0 | e.g., 106.0 |

| Product Ion 2 (m/z) | e.g., 88.0 | e.g., 91.0 |

| Collision Energy (eV) | Optimized for each transition | Optimized for each transition |

-

Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both Methomyl and Methomyl-d3.

-

Calculate the response ratio (Peak Area of Methomyl / Peak Area of Methomyl-d3).

-

Generate a calibration curve by plotting the response ratio versus the concentration of Methomyl standards (also containing a fixed concentration of Methomyl-d3).

-

Determine the concentration of Methomyl in the unknown sample by interpolating its response ratio on the calibration curve.

-

Visualization of the Analytical Workflow

Caption: Workflow for quantitative analysis using Methomyl-d3.

Conclusion

The synthesis of Methomyl-d3, while requiring careful handling of toxic intermediates, is achievable through established organic chemistry principles. Its application as an internal standard is fundamental to the reliable and accurate quantification of Methomyl in various matrices. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and analytical scientists working with this important compound. The use of isotopically labeled standards like Methomyl-d3 is a critical component of ensuring data quality in residue analysis, metabolic studies, and environmental monitoring.

References

- 1. Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Methomyl-d3: Physicochemical Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Methomyl-d3, a deuterated analog of the carbamate insecticide Methomyl. This document is intended to serve as a comprehensive resource for researchers utilizing Methomyl-d3 as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification of Methomyl.

Core Physicochemical Properties

Methomyl-d3 is a stable, isotopically labeled form of Methomyl, primarily used to improve the accuracy and precision of quantitative analytical methods.[1] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Data of Methomyl-d3

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇D₃N₂O₂S | [2] |

| Molecular Weight | 165.23 g/mol | [3] |

| CAS Number | 1398109-07-3 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 78-79 °C | [4] |

| Solubility | Slightly soluble in chloroform and methanol. | [2][5] |

| Stability | Stable for at least 4 years when stored at -20°C. | [2][5] |

| Purity | ≥98% (Methomyl) | [5] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃) | [2][5] |

Identification and Safety Information

Proper identification and safe handling of Methomyl-d3 are paramount in a laboratory setting. Below is a summary of key identifiers and safety considerations.

Table 2: Identification and Safety Summary for Methomyl-d3

| Identifier/Parameter | Details | Source(s) |

| IUPAC Name | methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | [3] |

| Synonyms | (E,Z)-Methomyl-d3, N-methyl-d3 | [6] |

| Primary Application | Internal standard for Methomyl quantification by GC- or LC-MS. | [2][5] |

| Storage Conditions | Store at -20°C. | [2][5] |

| Hazard Statements | Fatal if swallowed or inhaled. | [7] |

| Precautionary Statements | Do not breathe dust. Wear protective gloves, clothing, eye, and face protection. | [7] |

Experimental Protocols

The principal application of Methomyl-d3 is as an internal standard in chromatography-mass spectrometry techniques to ensure accurate quantification of Methomyl in complex matrices.[1]

General Protocol for Quantification of Methomyl in Biological Matrices using LC-MS/MS with Methomyl-d3 Internal Standard

This protocol outlines a general procedure for the analysis of Methomyl in samples such as plasma, urine, or tissue homogenates. Optimization of specific parameters may be required depending on the matrix and instrumentation.

1. Preparation of Standards and Quality Controls:

- Prepare a stock solution of Methomyl and Methomyl-d3 in a suitable organic solvent (e.g., methanol or acetonitrile).

- Create a series of calibration standards by spiking blank matrix with known concentrations of Methomyl.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- Add a fixed concentration of Methomyl-d3 internal standard to all calibration standards, QC samples, and unknown samples.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the Methomyl-d3 internal standard.

- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Methomyl: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 163.1 -> 88.1).

- Methomyl-d3: Monitor the transition from its precursor ion to a corresponding product ion (e.g., m/z 166.1 -> 91.1).

4. Data Analysis:

- Integrate the peak areas for both Methomyl and Methomyl-d3.

- Calculate the peak area ratio of Methomyl to Methomyl-d3.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship Diagram

Caption: Relationship between Methomyl and Methomyl-d3.

Experimental Workflow

Caption: Workflow for Methomyl quantification.

Mechanism of Action of Methomyl

Methomyl-d3 itself is not biologically active in the same manner as Methomyl; its utility is as an analytical standard. However, understanding the mechanism of action of Methomyl provides crucial context for its analysis in toxicological and environmental studies. Methomyl is a carbamate insecticide that functions as a cholinesterase inhibitor.[8][9][10]

Caption: Acetylcholinesterase inhibition by Methomyl.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Methomyl-d3 | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. pomais.com [pomais.com]

- 9. pomais.com [pomais.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometric Mechanism of Action of Methomyl-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of Methomyl-d3 in mass spectrometry. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for quantitative analysis. This document outlines the core principles of its fragmentation, presents quantitative data, and provides detailed experimental protocols for its analysis.

Methomyl-d3, the deuterated analog of the carbamate insecticide methomyl, is an essential tool in analytical chemistry, primarily employed as an internal standard for the accurate quantification of methomyl in various matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical similarity to the analyte of interest, allowing it to mimic the behavior of unlabeled methomyl during sample preparation, chromatography, and ionization, while its mass difference ensures it can be distinguished by the mass spectrometer. Understanding the fragmentation behavior of Methomyl-d3 is critical for developing robust and reliable analytical methods.

Core Mechanism of Action in Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, both methomyl and Methomyl-d3 are readily protonated to form their respective precursor ions, [M+H]⁺. For methomyl, this corresponds to a mass-to-charge ratio (m/z) of 163, while for Methomyl-d3, which incorporates three deuterium atoms on the N-methyl group, the precursor ion is observed at m/z 166.

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions undergo characteristic fragmentation. The primary and most diagnostic fragmentation pathway for N-methylcarbamates like methomyl involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[1] This fragmentation is a result of a rearrangement reaction followed by the cleavage of the carbamate bond.

For Methomyl-d3, this characteristic fragmentation pathway is altered due to the presence of the three deuterium atoms on the N-methyl group. Instead of losing methyl isocyanate, it loses deuterated methyl isocyanate (CD₃NCO), which has a mass of 60 Da. This predictable mass shift is the cornerstone of its use as an internal standard.

A secondary fragmentation pathway for the resulting ion at m/z 106 is the loss of a water molecule (H₂O), leading to a product ion at m/z 88. This subsequent fragmentation is consistent for both the labeled and unlabeled compounds as the deuterium atoms are not involved in this part of the molecule.

Data Presentation: Quantitative Fragmentation Data

The table below summarizes the key quantitative data for the mass spectrometric analysis of methomyl and Methomyl-d3.

| Compound | Chemical Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

| Methomyl | C₅H₁₀N₂O₂S | 162.21 | 163 | 106 | CH₃NCO (57 Da) |

| Methomyl-d3 | C₅H₇D₃N₂O₂S | 165.23 | 166 | 106 | CD₃NCO (60 Da) |

| Methomyl | 106 | 88 | H₂O (18 Da) | ||

| Methomyl-d3 | 106 | 88 | H₂O (18 Da) |

Experimental Protocols

This section provides a detailed methodology for the analysis of Methomyl-d3 using a standard LC-MS/MS system.

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methomyl-d3 and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration range for the calibration curve.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for the separation.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methomyl-d3:

-

Precursor Ion (Q1): 166.1 m/z

-

Product Ion (Q3) for quantification: 106.1 m/z

-

Product Ion (Q3) for confirmation: 88.1 m/z

-

-

Methomyl (for simultaneous analysis):

-

Precursor Ion (Q1): 163.1 m/z

-

Product Ion (Q3) for quantification: 106.1 m/z

-

Product Ion (Q3) for confirmation: 88.1 m/z

-

-

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for each transition (typically 10-20 eV).

-

Note: These parameters may require optimization depending on the specific mass spectrometer used.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the fragmentation pathways of Methomyl and Methomyl-d3.

Caption: Fragmentation pathway of protonated Methomyl.

Caption: Fragmentation pathway of protonated Methomyl-d3.

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Guide: Certificate of Analysis for Methomyl-d3 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of the Methomyl-d3 standard. It is intended to serve as a detailed resource for researchers and scientists utilizing this internal standard in quantitative analyses. This document outlines the material's specifications, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and analytical workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Methomyl-d3 analytical standard, based on information from various suppliers.[1] Batch-specific data, such as the exact purity and isotopic enrichment, are typically provided on the Certificate of Analysis accompanying a specific lot.

Table 1: General Information

| Parameter | Value | Reference |

| Chemical Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [2] |

| CAS Number | 1398109-07-3 | [2] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [2] |

| Molecular Weight | 165.2 g/mol | [2] |

Table 2: Physical and Chemical Properties

| Parameter | Value | Reference |

| Physical State | Solid | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78 - 79 °C | |

| Solubility | Chloroform: slightly soluble; Methanol: slightly soluble | [2] |

| Storage Temperature | -20°C |

Table 3: Analytical Specifications

| Parameter | Specification | Reference |

| Purity | >98% | [1] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | [2] |

| Intended Use | Internal standard for the quantification of methomyl by GC- or LC-MS | [2] |

Experimental Protocols

Detailed methodologies for the analysis of Methomyl-d3 are crucial for its proper application as an internal standard. The following protocols are based on established methods for the analysis of Methomyl.[3][4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of the Methomyl-d3 standard.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[3]

-

Data acquisition and processing software

Reagents:

Procedure:

-

Standard Preparation: Accurately weigh a small amount of the Methomyl-d3 standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration. Prepare a series of working standards by diluting the stock solution with acetonitrile.[3]

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: Ambient

-

Detection Wavelength: 234 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the working standards and a blank (acetonitrile) into the HPLC system to establish a calibration curve and confirm the absence of interfering peaks. Inject the sample solution of Methomyl-d3.

-

Data Processing: Determine the peak area of Methomyl-d3 in the sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the confirmation of identity and to assess the isotopic enrichment of the Methomyl-d3 standard.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile, HPLC grade

-

Methomyl-d3 standard

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Methomyl-d3 standard in acetonitrile.

-

GC-MS Conditions:

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a short period, then ramp to a final temperature (e.g., 280°C).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Scan a mass range that includes the molecular ions of Methomyl and Methomyl-d3 (e.g., m/z 50-200).

-

-

Data Analysis:

-

Identity Confirmation: Compare the obtained mass spectrum of the analyte with a reference spectrum of Methomyl.

-

Isotopic Enrichment: Determine the relative abundances of the molecular ion peaks corresponding to Methomyl-d3 and any unlabeled Methomyl. The isotopic enrichment is calculated from the ratio of these peak areas.

-

Visualizations

The following diagrams illustrate the mechanism of action of Methomyl and a typical experimental workflow for its use as an internal standard.

References

An In-depth Technical Guide to the Solubility and Stability of Methomyl-d3 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methomyl-d3 solutions, a critical deuterated internal standard used in quantitative analysis. Understanding these properties is paramount for ensuring accurate and reproducible results in research and development settings. This document outlines key solubility data, stability profiles under various conditions, and detailed experimental protocols for in-house verification.

Physicochemical Properties of Methomyl-d3

Methomyl-d3 is the deuterated analog of methomyl, a broad-spectrum carbamate insecticide. As an internal standard, its purity and stability are crucial for the accurate quantification of methomyl in various matrices.

| Property | Value | Reference |

| Chemical Name | N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester | [1] |

| CAS Number | 1398109-07-3 | [1] |

| Molecular Formula | C₅H₇D₃N₂O₂S | [1] |

| Molecular Weight | 165.2 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage (Solid) | -20°C | [1] |

| Stability (Solid) | ≥ 4 years at -20°C | [1] |

Solubility of Methomyl-d3

Precise solubility data is essential for the preparation of accurate stock and working solutions. While specific quantitative data for Methomyl-d3 is limited, the solubility of its unlabeled counterpart, methomyl, provides a strong and reliable estimate.

It is imperative to note that the following solubility data pertains to unlabeled methomyl and should be considered as a close approximation for Methomyl-d3.

| Solvent | Solubility ( g/100 g solvent) at 25°C | Qualitative Solubility of Methomyl-d3 |

| Methanol | 100 | Slightly Soluble[1] |

| Acetone | 73 | Not Specified |

| Ethanol | 42 | Not Specified |

| Isopropanol | 22 | Not Specified |

| Acetonitrile | Not Specified | A common solvent for commercial solutions |

| Chloroform | Not Specified | Slightly Soluble[1] |

| Water | 5.8 | Not Specified |

| Toluene | 3 | Not Specified |

| n-Heptane | 0.097 | Not Specified |

Data for unlabeled methomyl sourced from PubChem.[2]

When preparing solutions, especially for quantitative use, it is best practice to start with a small amount of solvent and incrementally add more until the solid is fully dissolved to confirm solubility in your specific solvent batch and laboratory conditions.

Stability of Methomyl-d3 Solutions

The stability of Methomyl-d3 in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. As with solubility, detailed stability studies on Methomyl-d3 are not widely published. Therefore, the stability of unlabeled methomyl in various conditions is presented as a guide.

General Recommendations for Solution Storage

To ensure the integrity of Methomyl-d3 solutions, the following storage practices are recommended:

-

Temperature: Store solutions at -20°C or lower for long-term stability.[3][4] For short-term use, refrigeration at 2-8°C is acceptable.

-

Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[5]

-

Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.[5] For daily use, it is advisable to prepare smaller aliquots from a stock solution to avoid repeated freeze-thaw cycles.[5]

-

Atmosphere: When preparing solutions from the solid material, it is best to work under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, which can lead to hydrogen-deuterium (H-D) exchange.[5]

pH Stability in Aqueous Solutions

Studies on unlabeled methomyl indicate that its stability in aqueous solutions is pH-dependent. Methomyl is most stable in neutral or slightly acidic conditions.[2] In alkaline solutions, its degradation rate increases significantly.[2] The half-life of methomyl in sterile water at 25°C is approximately 30 days at pH 9.[6]

Long-Term Stability in Organic Solvents

Stock solutions of many pesticides, when prepared in appropriate organic solvents and stored correctly, can be stable for extended periods. Studies have shown that pesticide stock solutions in toluene, acetone, or ethyl acetate are stable for 2 to 8 years when stored at ≤ -20°C.[4] A study on various pesticide stock solutions in acetonitrile also demonstrated good stability over several years when stored at 4°C.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Methomyl-d3 solutions in a laboratory setting.

Protocol for Preparation of a Methomyl-d3 Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of Methomyl-d3 in a suitable organic solvent like acetonitrile or methanol.

Materials:

-

Methomyl-d3 solid standard

-

High-purity (≥99.9%) organic solvent (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials with PTFE-lined caps

-

Inert gas source (e.g., nitrogen or argon) and gas-tight syringe (optional, but recommended)

Procedure:

-

Acclimatization: Allow the sealed container of Methomyl-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[5]

-

Weighing: Accurately weigh the desired amount of Methomyl-d3 (e.g., 10 mg) into a clean, dry weighing boat.

-

Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL for a 1 mg/mL solution). Add a small amount of the chosen solvent to dissolve the solid completely.

-

Dilution to Volume: Once the solid is fully dissolved, dilute to the mark with the same solvent.

-

Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution into amber glass vials. For optimal stability, flush the headspace of the vial with an inert gas before capping.

-

Labeling and Documentation: Clearly label the vials with the compound name, concentration, solvent, preparation date, and expiry date. Record all preparation details in a laboratory notebook.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Methomyl-d3 in a given solvent.

Caption: Workflow for determining the solubility of Methomyl-d3.

Experimental Workflow for Solution Stability Assessment

This workflow outlines the process for evaluating the stability of a prepared Methomyl-d3 solution over time under specific storage conditions.

Caption: Workflow for assessing the stability of Methomyl-d3 solutions.

Conclusion

The accurate preparation and storage of Methomyl-d3 solutions are fundamental to achieving reliable analytical results. This guide provides essential information on the solubility and stability of Methomyl-d3, drawing upon data from its unlabeled analog where necessary. By adhering to the detailed protocols and best practices outlined, researchers can ensure the integrity of their analytical standards and the validity of their quantitative data. It is always recommended to consult the manufacturer's certificate of analysis for specific storage and handling instructions for any given batch of Methomyl-d3.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methomyl (EHC 178, 1996) [inchem.org]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

The Gold Standard: A Technical Guide to Deuterium-L Tabled Standards in Pesticide Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium-labeled standards in the precise and accurate quantification of pesticide residues in various matrices. As regulatory requirements for food safety and environmental monitoring become increasingly stringent, the use of stable isotope-labeled internal standards, particularly deuterated analogues, has become the benchmark for reliable analytical data. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and performance data associated with this advanced analytical approach.

The Principle of Isotope Dilution Mass Spectrometry with Deuterium-Labeled Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[1] Deuterium-labeled standards are synthetic versions of pesticide molecules where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2]

The fundamental principle behind their efficacy lies in the near-identical physicochemical properties of the deuterated standard and the native analyte. This chemical homology ensures that both compounds behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[2] Consequently, any analyte loss during sample processing or signal variations due to matrix effects will affect both the native pesticide and its deuterated counterpart to the same extent.[2] By measuring the ratio of the signal from the native analyte to that of the known quantity of the internal standard, accurate quantification can be achieved, effectively compensating for these potential sources of error.[3]

Experimental Protocols

The following sections detail the widely adopted experimental procedures for pesticide residue analysis using deuterium-labeled standards, from sample preparation to instrumental analysis.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.[4][5]

Materials:

-

Homogenized sample (e.g., fruits, vegetables, grains)

-

Deuterium-labeled internal standard solution

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[6]

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))[7]

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6] For dry samples, a smaller amount (e.g., 2-5 g) may be used, followed by the addition of water to rehydrate the matrix.[6][8]

-

Internal Standard Spiking: Add a precise volume of the deuterium-labeled internal standard solution to the sample. This step is critical and should be done at the earliest stage to account for any variability throughout the entire analytical workflow.

-

Solvent Extraction: Add 10-15 mL of acetonitrile to the tube.[6] For methods targeting pH-sensitive pesticides, a buffered acetonitrile solution (e.g., with 1% acetic acid) may be used.

-

Extraction and Partitioning: Add the appropriate QuEChERS extraction salt packet to the tube.[6] Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[6][7] The salts aid in separating the aqueous and organic layers and improve the partitioning of the pesticides into the acetonitrile.[5]

-

Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000-5000 rpm) for 5 minutes to achieve a clear separation of the acetonitrile supernatant from the solid sample debris and aqueous layer.[6]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents.[4][7] The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.[7]

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 1-2 minutes.[7]

-

Extract Collection: The resulting supernatant is the final, cleaned-up extract ready for instrumental analysis. An aliquot is typically transferred to an autosampler vial.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

The choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the physicochemical properties of the target pesticides, such as their volatility and thermal stability.[9]

Instrumentation:

-

Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

-

Autosampler

-

GC column suitable for pesticide analysis (e.g., low-bleed, mid-polarity)

Typical Conditions:

| Parameter | Setting |

| Injection Mode | Splitless or Pulsed Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250-280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp: 60-80 °C, ramped to 300-320 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition: For each pesticide and its corresponding deuterium-labeled standard, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

-

Autosampler

-

Reversed-phase C18 or similar analytical column

Typical Conditions:

| Parameter | Setting |

| Mobile Phase A | Water with 0.1% formic acid and/or ammonium formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 2-10 µL |

| Column Temperature | 30-40 °C |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition: Similar to GC-MS/MS, specific MRM transitions are established for each target analyte and its deuterated internal standard.

Data Presentation: Performance of Deuterium-Labeled Standards

The use of deuterium-labeled standards significantly improves the quality of analytical data. The following tables summarize typical performance characteristics observed in pesticide residue analysis when employing this methodology.

Recovery and Precision

The recovery of an analytical method indicates its extraction efficiency, while precision, often expressed as Relative Standard Deviation (RSD), reflects the reproducibility of the results. The use of deuterium-labeled standards helps to correct for variations in recovery, leading to more accurate and precise measurements.

Table 1: Representative Recovery and Precision Data for Pesticide Analysis using Deuterium-Labeled Standards

| Pesticide Class | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |

| Organophosphates | Wheat | 10 | 95.3 | 4.8 |

| Carbamates | Tomato | 10 | 98.1 | 3.5 |

| Pyrethroids | Lettuce | 50 | 92.7 | 6.2 |

| Neonicotinoids | Cereals | 10 | 90.1-105.5 | <15.0[10] |

| Multi-residue | Cucumber | 10 | 70-120 | <20 |

Note: These are representative values, and actual performance may vary depending on the specific analyte, matrix, and laboratory conditions.

Matrix Effects

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in pesticide analysis.[1] Deuterium-labeled internal standards are highly effective at mitigating these effects.[11]

Table 2: Impact of Deuterium-Labeled Standards on Matrix Effects in Different Food Matrices

| Matrix | Matrix Effect without Internal Standard (%) | Matrix Effect with Deuterium-Labeled Internal Standard (%) |

| Cannabis Oil | >60% signal suppression | <25% deviation from expected value[3] |

| Green Onion | 4-9% signal suppression | Compensated by matrix-matched calibration |

| Gummy Bear | Significant signal enhancement | <25% deviation from expected value[3] |

| Carrot | Minimal matrix effect observed | Not significantly impacted |

| Brown Rice | Minimal matrix effect observed | Not significantly impacted |

Note: A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12][13] The enhanced signal-to-noise ratio and reduced variability achieved with deuterium-labeled standards often lead to lower and more robust LODs and LOQs.[8]

Table 3: Typical LOD and LOQ Values for Pesticide Analysis using Isotope Dilution Mass Spectrometry

| Analytical Technique | Matrix | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |

| GC-MS/MS | Fruits and Vegetables | 0.1 - 1.0 | 0.5 - 5.0 |

| LC-MS/MS | Cereals | 0.5 - 2.0 | 1.0 - 10.0[10] |

| LC-MS/MS | Soya Beans | - | 1.8 - 9.7[14] |

| GC-MS/MS with APGC | Cucumber | <0.0005 | <0.001 |

Note: These values are highly dependent on the instrument sensitivity and the specific pesticide-matrix combination.

Mandatory Visualization: Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in pesticide analysis using deuterium-labeled standards.

Caption: Overall workflow for pesticide residue analysis using deuterium-labeled internal standards.

Caption: Logical flow of the QuEChERS sample preparation method.

Conclusion

References

- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the matrix-like effect in multiresidue pesticide analysis by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. hpst.cz [hpst.cz]

- 7. shimisanj.com [shimisanj.com]

- 8. agilent.com [agilent.com]

- 9. analiticaweb.com.br [analiticaweb.com.br]

- 10. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Methomyl in Complex Matrices using Methomyl-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture. Due to its toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for methomyl in various food commodities and environmental samples. Accurate and sensitive quantification of methomyl is crucial for ensuring food safety and monitoring environmental contamination. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in LC-MS/MS quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Methomyl-d3, a deuterated analog of methomyl, is an ideal internal standard for this purpose as it co-elutes with the native analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the quantification of methomyl in various matrices using Methomyl-d3 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for methomyl analysis using LC-MS/MS with an internal standard. The data is compiled from various studies and demonstrates the typical performance of the method.

Table 1: LC-MS/MS Method Performance for Methomyl Quantification

| Parameter | Typical Value | Reference |

| Linear Range | 2.5 - 500 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.69 ng/mL | [1] |

| Limit of Quantification (LOQ) | 2.30 ng/mL | [1] |

| Recovery | 93.1% - 108.2% | [1] |

| Intraday Precision (RSD) | 1.9% - 3.3% | [1] |

| Interday Precision (RSD) | 2.1% - 5.1% | [1] |

Table 2: MRM Transitions for Methomyl and Methomyl-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |

| Methomyl | 163.1 | 88.0 | 15 | 20 | Quantifier[1] |

| Methomyl | 163.1 | 106.0 | 9 | 20 | Qualifier[1] |

| Methomyl-d3 | 166.1 | 88.0 | 15 | 20 | Quantifier (Inferred) |

| Methomyl-d3 | 166.1 | 109.0 | 9 | 20 | Qualifier (Inferred) |

Note: MRM transitions for Methomyl-d3 are inferred based on the structure and common fragmentation patterns. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The product ion at m/z 88, corresponding to the [CH3-N=C=O]+ fragment, is expected to be the same as for the unlabeled methomyl, as the deuterium atoms are on the other side of the molecule. The qualifier ion is also expected to be shifted by +3 Da.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

-

Prepare individual stock solutions of methomyl and Methomyl-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard solution of methomyl at a concentration of 1 µg/mL in acetonitrile.

-

Prepare a working internal standard solution of Methomyl-d3 at a concentration of 100 ng/mL in acetonitrile.

-

Prepare calibration standards by serially diluting the methomyl working standard solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations ranging from 1 to 500 ng/mL.

-

Spike each calibration standard with the Methomyl-d3 internal standard solution to a final concentration of 10 ng/mL.

1.2. Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and the Methomyl-d3 internal standard solution (to a final concentration of 10 ng/mL).

-

Vortex for 2 minutes.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Immediately vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.

-

Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

-

Vortex for 2 minutes and centrifuge at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-7 min: 90% B

-

7.1-10 min: 10% B (re-equilibration)

-

2.2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Caption: Experimental workflow for the quantification of methomyl.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of methomyl in complex matrices using Methomyl-d3 as an internal standard with LC-MS/MS. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the accuracy and reliability of the results. The described method, including sample preparation using the QuEChERS protocol and optimized LC-MS/MS conditions, is robust, sensitive, and suitable for routine monitoring of methomyl residues in various samples.

References

Quantitative Analysis of Methomyl in Complex Matrices Using Isotope Dilution Mass Spectrometry with Methomyl-d3

Application Note

This document provides a comprehensive protocol for the quantitative analysis of the carbamate insecticide methomyl in various complex matrices. The method utilizes Methomyl-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture to control pests on a variety of crops.[1][2] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food and environmental samples.[3] Accurate and sensitive analytical methods are therefore crucial for monitoring compliance with these regulations and ensuring consumer safety.

This application note describes a robust and reliable method for the quantitative analysis of methomyl using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Methomyl-d3, is a key feature of this method.[1][4] Methomyl-d3 has nearly identical chemical and physical properties to methomyl, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior allow for effective compensation for any analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer, a phenomenon commonly referred to as the matrix effect.

Experimental Protocols

Materials and Reagents

-

Methomyl analytical standard

-

Methomyl-d3 internal standard[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][6]

-

Homogenization : Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).

-

Extraction :

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for dry samples).

-

Add a known amount of Methomyl-d3 internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Cleanup (d-SPE) :

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents.

-

Shake for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract :

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of methomyl and Methomyl-d3. These may need to be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| 0-1 min | 10% B |

| 1-5 min | 10% to 90% B |

| 5-7 min | 90% B |

| 7.1-9 min | 10% B (re-equilibration) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Table 2: MRM Transitions for Methomyl and Methomyl-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Methomyl | 163.1 | 88.0 | 58.2 | 8 |

| Methomyl-d3 | 166.1 | 91.0 | 61.2 | 8 |

Data Presentation

The use of Methomyl-d3 as an internal standard allows for the creation of a reliable calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 3: Typical Quantitative Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.5 - 100 µg/L |

| Limit of Detection (LOD) | 0.1 - 1 µg/kg |